2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one
Description
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a pentadecyl (C15H31) chain at position 2. The compound’s core structure is shared with pharmacologically active imidazo[1,2-a]pyrimidine derivatives, which are studied for antitumor, antimicrobial, and enzyme-modulating activities .
Properties
CAS No. |
144841-25-8 |
|---|---|
Molecular Formula |
C21H35N3O |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-pentadecyl-8H-imidazo[1,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-24-17-16-20(25)23-21(24)22-19/h16-18H,2-15H2,1H3,(H,22,23,25) |
InChI Key |
QUOUGPYDLQADBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CN2C=CC(=O)NC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of a suitable aldehyde with an amine and a ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of imidazo[1,2-a]pyrimidinones are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations:
Lipophilicity and Bioavailability : The pentadecyl chain confers exceptional hydrophobicity, which may enhance tissue penetration but reduce aqueous solubility compared to cyclopentyl or hydroxy/methyl-substituted analogs .
Biological Activity : Cyclopentyl-substituted analogs exhibit antitumor activity (IC50 ~10 µM), suggesting that bulky alkyl groups enhance interactions with hydrophobic enzyme pockets. The pentadecyl analog’s longer chain may further optimize binding to lipid-rich targets .
Polar vs. Nonpolar Substituents: Hydroxy and methyl groups (e.g., in 2-hydroxy-7-methyl derivatives) improve solubility but may limit membrane permeability, highlighting a trade-off between bioavailability and activity .
Comparison with Heterocyclic Core Variants
Compounds with related heterocyclic cores but differing substituents or ring systems include:
Table 2: Core Structure Comparison
Key Observations:
Halogen vs.
Biological Activity
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one is a synthetic compound belonging to the imidazopyrimidine class, which has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its imidazo and pyrimidine rings, which contribute to its biological properties. The presence of a pentadecyl chain enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Research indicates that compounds within the imidazopyrimidine class may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Immune Responses : Some derivatives have been identified as modulators of immune pathways, particularly those involving the STING (stimulator of interferon genes) pathway, which is crucial for antitumor immunity.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, compounds that share structural similarities have demonstrated significant inhibition of cancer cell proliferation in vitro and in vivo models.
| Compound | Activity Type | Model | Reference |
|---|---|---|---|
| This compound | Antitumor | Syngeneic 4T1 mouse model | |
| Related Imidazo Derivatives | ENPP1 Inhibition | Various cancer cell lines |
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects. By activating the STING pathway, it may enhance the immune response against tumors. This mechanism is particularly relevant in the context of cancer immunotherapy.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The concentration-dependent effects indicate a promising therapeutic window for further exploration.
- In Vivo Efficacy : In vivo studies utilizing mouse models have demonstrated significant tumor reduction when treated with this compound compared to control groups. The results suggest that further optimization could lead to effective cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
